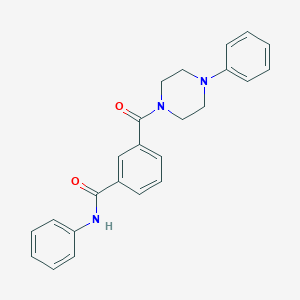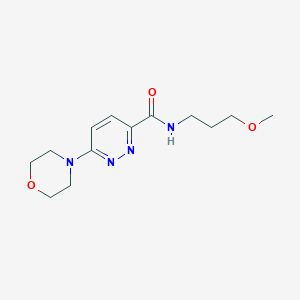![molecular formula C16H18N4O B6636584 6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)
6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as BPCPC and is a pyridazine derivative.
Wirkmechanismus
The mechanism of action of BPCPC is not fully understood. However, studies have shown that BPCPC can inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. BPCPC can also inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BPCPC has been shown to have various biochemical and physiological effects. Studies have shown that BPCPC can reduce the production of reactive oxygen species (ROS), which are involved in inflammation and cancer. BPCPC can also inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BPCPC is that it is a relatively stable compound, making it easy to handle and store. BPCPC is also soluble in various solvents, making it easy to prepare solutions for experiments. However, BPCPC has limited solubility in water, which can be a limitation for some experiments. BPCPC is also a relatively new compound, and its effects on various biological systems are still being studied.
Zukünftige Richtungen
There are several future directions for the study of BPCPC. One area of interest is its potential use as an anti-inflammatory and anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for BPCPC in various disease models. Another area of interest is the development of BPCPC analogs with improved potency and selectivity. Overall, BPCPC has the potential to be a valuable tool in the field of scientific research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of BPCPC involves the reaction of 3-cyclopropylpyridazine-6-carboxylic acid with benzylamine and methylamine in the presence of a coupling agent. The resulting product is then treated with acetic anhydride to form the final compound. The purity and yield of the compound can be improved by various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
BPCPC has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of interest is its anti-inflammatory properties. Studies have shown that BPCPC can inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various disease models.
BPCPC has also been studied for its potential use as an anti-cancer agent. Studies have shown that BPCPC can induce apoptosis in cancer cells, inhibiting their growth and proliferation. BPCPC has also been shown to sensitize cancer cells to chemotherapy, improving the efficacy of the treatment.
Eigenschaften
IUPAC Name |
6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-20(11-12-5-3-2-4-6-12)15-10-9-14(18-19-15)16(21)17-13-7-8-13/h2-6,9-10,13H,7-8,11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWSVNZLCZMRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NN=C(C=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)

![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)




![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)
![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)
